N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide
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Overview
Description
N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of a fluoro-methylphenyl group and an indole core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The fluoro-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substitutions on the indole core. Examples include:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-methylphenyl group enhances its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-11-5-6-13(9-16(11)21)12(2)22-18(24)14-7-8-15-17(10-14)23-19(25)20(15,3)4/h5-10,12H,1-4H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDGIYNOVATJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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